![molecular formula C16H14BrN3S B2686282 5-bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine CAS No. 1029751-41-4](/img/structure/B2686282.png)
5-bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is a complex organic compound that features a bromine atom, a thiazole ring, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-ethylphenylamine with carbon disulfide and an appropriate halogenating agent under basic conditions.
Coupling with Pyridine: The final step involves coupling the brominated thiazole derivative with 2-aminopyridine under conditions that facilitate the formation of the desired amine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole and pyridine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Typical conditions involve polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate are used under inert atmosphere conditions.
Major Products
Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the thiazole and pyridine rings.
Coupling: Products are typically biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
5-bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Mécanisme D'action
The mechanism of action of 5-bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine depends on its specific application:
Biological Targets: In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Electronic Properties: In materials science, the compound’s electronic structure allows it to participate in charge transport processes, influencing the performance of electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-2-pyridinamine: Lacks the thiazole and ethylphenyl groups, resulting in different reactivity and applications.
4-ethylphenylthiazole: Does not contain the bromine or pyridine moieties, limiting its use in certain reactions.
2-aminopyridine: A simpler structure without the bromine and thiazole components, used in different synthetic contexts.
Uniqueness
5-bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is unique due to the combination of its functional groups, which confer specific reactivity and properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-(4-ethylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3S/c1-2-11-3-5-12(6-4-11)14-10-21-16(19-14)20-15-8-7-13(17)9-18-15/h3-10H,2H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZUVDRMCLUSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

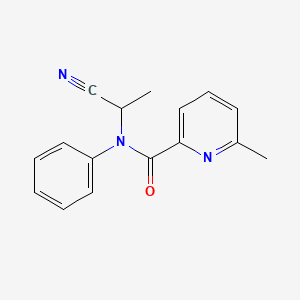
![1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methoxyphenoxy)ethan-1-one](/img/structure/B2686203.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2686206.png)
![4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2686207.png)
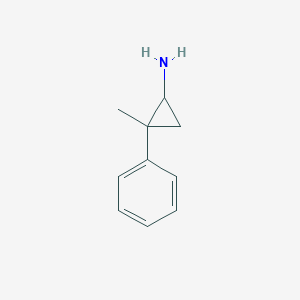
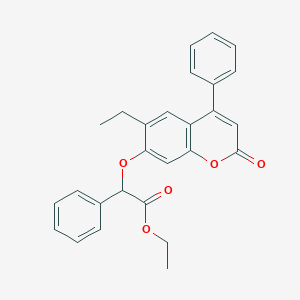

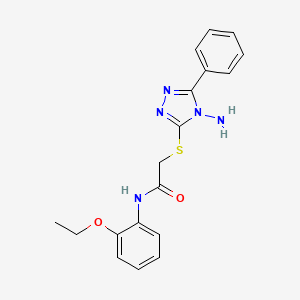
![N-(2,4-difluorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2686217.png)

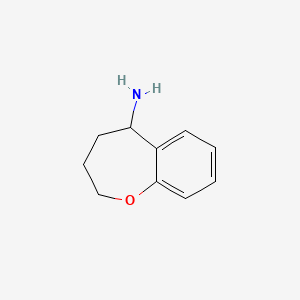
![2-(3,4-Dimethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2686220.png)
![N-(furan-2-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2686222.png)
